molecular formula C21H28N2O3 B4924602 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4924602
M. Wt: 356.5 g/mol
InChI Key: TWOUCWLLWZSNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs known as nicotinic acetylcholine receptor agonists. This compound was first synthesized by Abbott Laboratories in the late 1990s and has since gained attention for its potential use in pain management.

Mechanism of Action

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide acts as an agonist of the α4β2 and α3β4 nicotinic acetylcholine receptors, which are located in the central and peripheral nervous systems. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, which is involved in reward and motivation. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to decrease the release of glutamate, which is involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide in lab experiments is its specificity for the α4β2 and α3β4 nicotinic acetylcholine receptors. This allows for more targeted experiments and reduces the potential for off-target effects. However, one limitation of using 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels in experiments.

Future Directions

There are several potential future directions for research on 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for pain management. Additionally, further research is needed to better understand the mechanisms of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide and its potential use in treating other conditions such as depression and anxiety. Finally, research is needed to better understand the long-term effects of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide on the nervous system and other organ systems.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide involves several steps, including the reaction of 3,5-dimethylbenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-diethyl-3-aminopiperidine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.

Scientific Research Applications

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide has been shown to have a lower potential for addiction and abuse compared to other analgesic drugs such as opioids.

properties

IUPAC Name

1-(3,5-dimethyl-1-benzofuran-2-carbonyl)-N,N-diethylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-5-22(6-2)20(24)16-8-7-11-23(13-16)21(25)19-15(4)17-12-14(3)9-10-18(17)26-19/h9-10,12,16H,5-8,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOUCWLLWZSNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide

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